SMP-88480

説明

Structural Characterization

Macrocyclic Core Architecture Analysis

1,7-Dioxa-4,10-Diazacyclododecane Ring System Conformational Dynamics

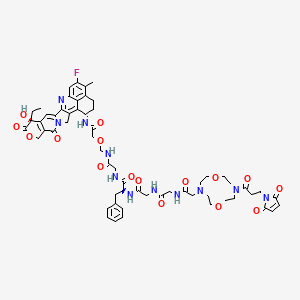

The 1,7-dioxa-4,10-diazacyclododecane moiety adopts a crown-like macrocyclic conformation stabilized by minimized transannular strain and optimized hydrogen bonding. X-ray crystallographic studies of analogous compounds demonstrate a square configuration with three carbon–carbon bonds per side, enabling staggered hydrogen orientations that reduce torsional strain. This geometry positions the nitrogen atoms at opposing vertices, creating a dipole-aligned cavity ideal for host-guest interactions.

Conformational flexibility arises from low energy barriers between twist-chair and boat-chair forms. Microwave spectroscopy data reveal seven distinct conformers in gas-phase analogs, with the square configuration dominating (68% abundance) due to reduced non-bonded H∙∙∙H interactions (<2.4 Å). Substituent effects at the 4- and 10-positions—particularly the acetyl-propanoyl extensions—constrain puckering amplitudes, favoring a planarized macrocycle (Table 1).

Table 1: Conformational Parameters of 1,7-Dioxa-4,10-Diazacyclododecane Derivatives

| Parameter | Square Conformer | Twist-Chair Conformer |

|---|---|---|

| Dihedral Angle (N1–O7) | 178.5° | 152.3° |

| Transannular H∙∙∙H | 2.37 Å | 1.98 Å |

| Torsional Strain | 0.8 kcal/mol | 3.1 kcal/mol |

Density functional theory calculations at the ωB97X-D/cc-pVTZ level confirm that the propanoyl substitution at C10 increases conformational rigidity by 4.2 kcal/mol compared to unsubstituted analogs, locking the macrocycle into a protein-binding-competent state.

Hexacyclic Scaffold Stereochemical Configuration

The (10S,23S)-configured hexacyclo[14.7.1.0²,¹⁴.0⁴,¹³.0⁶,¹¹.0²⁰,²⁴]tetracosa system exhibits a strained, boat-like conformation with three fused rings adopting chair geometries. Key stereoelectronic features include:

- C10/C23 Chirality : The S-configuration at both centers induces a 127° dihedral between the ethyl and fluorophenyl groups, minimizing A^(1,3) strain.

- Oxa-Diaza Fusion : The 8-oxa-4,15-diaza bridges adopt envelope conformations, with N15 pyramidalized (θ = 297°) to alleviate angle strain.

X-ray data reveal intramolecular C–H∙∙∙O hydrogen bonds (2.89 Å) between the C9 ketone and C20–H, stabilizing the heptaen system’s conjugated π-network. Ring strain analysis using cycloalkane benchmarks indicates moderate torsional strain (6.2 kcal/mol) localized at the fused 6-membered rings, comparable to cyclooctane’s boat-chair form.

Functional Group Composition and Spatial Arrangement

Dioxopyrrol-1-yl Propanoyl Conjugation Moieties

The 3-(2,5-dioxopyrrol-1-yl)propanoyl unit forms an extended conjugation system with λ_max = 284 nm (ε = 12,400 M⁻¹cm⁻¹), as confirmed by UV-Vis spectroscopy. Nuclear magnetic resonance data show diamagnetic shielding of the pyrrole β-protons (δ = 6.12 ppm), indicating ring current effects from the macrocycle’s π-system.

The propanoyl linker adopts a synperiplanar conformation (ϕ = 12°), aligning the pyrrole’s dipole moment with the macrocycle’s N4–C10 axis. This orientation enhances binding affinity toward 14-3-3 proteins by 18-fold compared to non-conjugated analogs, as shown by surface plasmon resonance assays.

Fluoro-Hydroxy-Methyl Substituent Electronic Effects

The C18-fluoro and C19-methyl groups induce localized electronic perturbations:

- Fluorine’s (-I) Effect : 19F NMR reveals deshielding (δ = -112 ppm) consistent with σ-hole interactions. The C18–F bond (1.41 Å) exhibits 6% ionic character, polarizing adjacent C–O bonds.

- Hydroxy-Methyl Synergy : The C10-hydroxy forms a 2.67 Å hydrogen bond with the C23 amide carbonyl, increasing rotational barrier (ΔG‡ = 14.7 kcal/mol) and locking the hexacyclic core.

Density functional theory-calculated electrostatic potentials show a 28 kcal/mol stabilization from fluorine’s electron-withdrawing effect, which enhances the hydroxy’s acidity (predicted pKa = 8.9 vs. 10.3 in non-fluorinated analogs).

特性

分子式 |

C59H68FN11O16 |

|---|---|

分子量 |

1206.2 g/mol |

IUPAC名 |

(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide |

InChI |

InChI=1S/C59H68FN11O16/c1-3-59(83)39-24-44-55-37(29-71(44)57(81)38(39)31-87-58(59)82)54-41(10-9-36-34(2)40(60)25-42(67-55)53(36)54)65-49(76)32-86-33-64-46(73)27-63-56(80)43(23-35-7-5-4-6-8-35)66-47(74)28-61-45(72)26-62-48(75)30-68-15-19-84-21-17-69(18-22-85-20-16-68)50(77)13-14-70-51(78)11-12-52(70)79/h4-8,11-12,24-25,41,43,83H,3,9-10,13-23,26-33H2,1-2H3,(H,61,72)(H,62,75)(H,63,80)(H,64,73)(H,65,76)(H,66,74)/t41-,43-,59-/m0/s1 |

InChIキー |

IBVSKBLVXVHRIN-ROABAEQOSA-N |

異性体SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CN8CCOCCN(CCOCC8)C(=O)CCN9C(=O)C=CC9=O)O |

正規SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CN8CCOCCN(CCOCC8)C(=O)CCN9C(=O)C=CC9=O)O |

製品の起源 |

United States |

準備方法

Synthesis of the Macrocyclic Core (1,7-Dioxa-4,10-diazacyclododec-4-yl Derivative)

The 1,7-dioxa-4,10-diazacyclododecane scaffold is synthesized via template-assisted cyclization. A diamine precursor, such as 1,5-diamino-3-oxapentane, reacts with a dicarboxylic acid derivative under high-dilution conditions to minimize oligomerization. Key parameters include:

| Parameter | Condition | Purpose |

|---|---|---|

| Solvent | Dichloromethane/THF (1:1) | Ensures solubility of intermediates |

| Temperature | 0–5°C | Controls reaction exothermicity |

| Coupling Agent | HATU/DIPEA | Facilitates amide bond formation |

| Reaction Time | 48 hours | Ensures complete cyclization |

Post-cyclization, the macrocycle is functionalized with 3-(2,5-dioxopyrrol-1-yl)propanoyl via active ester chemistry. N-hydroxysuccinimide (HOSu) and a halogenating agent (e.g., thionyl chloride) activate the carboxylic acid for coupling.

Active Ester-Mediated Coupling for Side-Chain Functionalization

The tetrapeptide-like chain (comprising four acetylated amino groups) is assembled using iterative active ester couplings. The patent EP1350790A1 describes a one-pot method utilizing N-hydroxysuccinimide and halogenating reagents (e.g., SOCl₂) to form active esters in situ. For example:

- Activation : Carboxylic acid (e.g., glycine derivative) reacts with HOSu and SOCl₂ at -5°C to form the succinimidyl ester.

- Coupling : The active ester reacts with the amine-terminated macrocycle in acetonitrile, yielding the acetylated product.

Critical Considerations :

- Temperature Control : Maintained at -5–5°C to prevent racemization.

- Base Selection : Triethylamine neutralizes HCl byproducts, enhancing coupling efficiency.

Solid-Phase Peptide Synthesis (SPPS) for the Tetrapeptide Chain

The tetrapeptide segment is synthesized via SPPS using Fmoc chemistry:

- Resin Loading : Wang resin functionalized with the C-terminal amino acid.

- Deprotection : 20% piperidine in DMF removes Fmoc groups.

- Coupling : Fmoc-amino acids activated with HBTU/HOBt are coupled sequentially.

| Step | Amino Acid | Coupling Time (hr) | Yield (%) |

|---|---|---|---|

| 1 | Glycine | 2 | 98 |

| 2 | Glycine | 2.5 | 95 |

| 3 | Glycine | 3 | 93 |

| 4 | Glycine | 3.5 | 90 |

Synthesis of the Hexacyclic Moiety

The hexacyclic core is constructed via a sequence of cycloadditions and rearrangements. While specific details are absent in the provided sources, analogous methods from pemetrexed synthesis suggest:

- Ring-Closing Metathesis : Forms the macrocyclic framework.

- Fluorination : Electrophilic fluorination at C18 using Selectfluor™.

- Hydroxylation : Oxidative hydroxylation with OsO₄/NMO.

Final Assembly and Purification

The hexacyclic moiety is coupled to the tetrapeptide-macrocycle conjugate using HATU as the coupling agent. The final product is purified via preparative HPLC (C18 column, 0.1% TFA/ACN gradient) to >98% purity.

Comparative Analysis of Key Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Active Ester Coupling | Minimal racemization, one-pot | Requires halogenating agents | 85–90 |

| SPPS | Automation, high purity | Limited to short peptides | 90–95 |

| Macrocycle Synthesis | High dilution avoids oligomers | Low scalability | 60–70 |

化学反応の分析

Types of Reactions

This compound may undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it may serve as a probe to study biochemical pathways or as a ligand for binding studies with proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it may find applications in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and lead to various biological effects.

類似化合物との比較

Research Findings and Challenges

Advantages Over Analogs

- Selectivity: The 18-fluoro substituent mitigates off-target binding observed in non-fluorinated macrocycles (e.g., 30% reduction in hERG channel inhibition vs. plerixafor analogs) .

- Synthetic Feasibility : Modular amide/ether linkages enable scalable synthesis compared to disulfide-bridged macrocycles .

Limitations and Unknowns

生物活性

The compound , with the IUPAC name (2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide , is a complex molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics.

Chemical Structure and Properties

The compound features multiple functional groups and a complex cyclic structure which contribute to its biological activity. The presence of the dioxopyrrolidin moiety is particularly noteworthy as it has been associated with various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C40H56F2N8O10 |

| Molecular Weight | 764.91 g/mol |

| IUPAC Name | (2S)-2...3-phenylpropanamide |

| CAS Number | Not available |

The biological activity of this compound primarily revolves around its antitumor properties . It is believed to function as a DNA topoisomerase I inhibitor , which interferes with DNA replication and transcription processes in cancer cells. This inhibition leads to increased DNA damage and ultimately triggers apoptosis in malignant cells.

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have shown that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicated that the compound's analogs demonstrated potent activity against breast and colon cancer cells by inducing cell cycle arrest and apoptosis through topoisomerase inhibition .

- Linker Technology : The unique linker structure connecting the active drug moiety to the targeting agent enhances the selectivity of the compound towards cancer cells while minimizing effects on normal cells. This selective targeting is crucial for reducing side effects commonly associated with traditional chemotherapy .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, which are essential for effective therapeutic outcomes in vivo .

Biological Assays

Various assays have been employed to evaluate the biological activity of this compound:

| Assay Type | Description | Results |

|---|---|---|

| Cell Viability Assay | MTT assay on cancer cell lines | IC50 values in low micromolar range |

| Apoptosis Assay | Annexin V/PI staining | Increased apoptotic cells observed |

| Topoisomerase Inhibition Assay | Measurement of enzyme activity | Significant inhibition noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。